molecular formula C11H13F2N B12868903 2-(2,5-Difluorophenyl)-4-methylpyrrolidine CAS No. 603069-11-0

2-(2,5-Difluorophenyl)-4-methylpyrrolidine

Cat. No.: B12868903
CAS No.: 603069-11-0
M. Wt: 197.22 g/mol
InChI Key: BSJLJRRBCVRSIV-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of the difluorophenyl group and the methyl substitution on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 4-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve the use of Grignard reagents. For example, 2,5-difluorophenyl magnesium chloride can be reacted with 4-methylpyrrolidine under controlled conditions to yield the desired product. This method is advantageous due to its scalability and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-4-methylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 2,5-Difluorophenylthiourea
  • 2,5-Difluoroacetophenone

Uniqueness

2-(2,5-Difluorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

603069-11-0

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13F2N/c1-7-4-11(14-6-7)9-5-8(12)2-3-10(9)13/h2-3,5,7,11,14H,4,6H2,1H3

InChI Key

BSJLJRRBCVRSIV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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